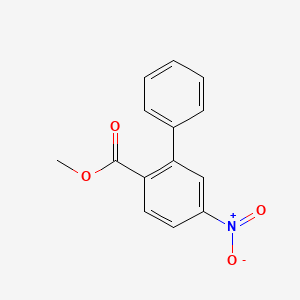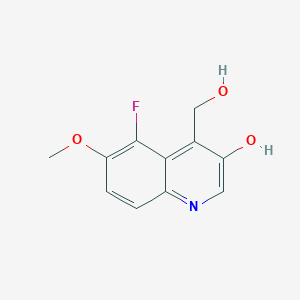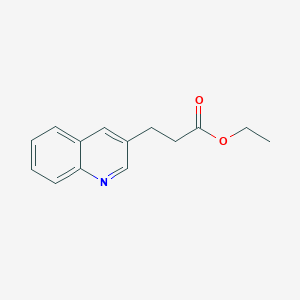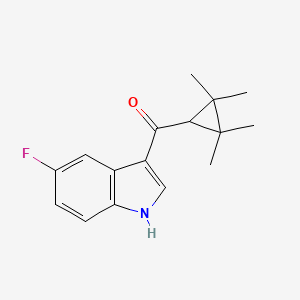
Methyl 5-nitrobiphenyl-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-nitrobiphenyl-2-carboxylate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a phenyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitrobiphenyl-2-carboxylate typically involves the esterification of 2-Phenyl-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 5-nitrobiphenyl-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-Phenyl-4-nitrobenzoic acid and methanol.
Reduction: 2-Phenyl-4-aminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 5-nitrobiphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of Methyl 5-nitrobiphenyl-2-carboxylate depends on the specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity .
類似化合物との比較
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the phenyl group.
2-Phenylbenzoic acid: Lacks the nitro group and ester functionality.
4-Nitrobenzoic acid: Lacks the phenyl group and ester functionality.
Uniqueness
Methyl 5-nitrobiphenyl-2-carboxylate is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and physical properties
特性
分子式 |
C14H11NO4 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
methyl 4-nitro-2-phenylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-8-7-11(15(17)18)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
BJQNGDRAUKDTNZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid](/img/structure/B8291290.png)
![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)
![Ethyl (R)-8-((1-phenylethyl)amino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B8291308.png)





![3-Chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde](/img/structure/B8291361.png)


![Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8291396.png)

